molecular formula C15H20N2O B2969860 N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide CAS No. 2411217-43-9

N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide

Cat. No.: B2969860
CAS No.: 2411217-43-9
M. Wt: 244.338
InChI Key: IAFLDDFHVAOEJT-UHFFFAOYSA-N
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Description

N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propan-2-yl group and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a suitable alkyne under catalytic conditions to form the desired ynamide. The reaction conditions often require the use of palladium or copper catalysts, along with appropriate ligands and solvents to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ynamide moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Dimethylamino)phenyl)propan-1-one: This compound shares the dimethylamino phenyl structure but differs in the presence of a ketone group instead of the ynamide moiety.

    N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)piperidin-4-amine: Another similar compound with a piperidine ring structure.

Uniqueness

N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-5-6-15(18)16-12(2)11-13-7-9-14(10-8-13)17(3)4/h7-10,12H,11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFLDDFHVAOEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)CC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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